molecular formula C15H20N2O3 B13932145 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester

Cat. No.: B13932145
M. Wt: 276.33 g/mol
InChI Key: ZQINEFNTXXJVMJ-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester features a pyrrolo[2,3-b]pyridine core, a bicyclic heteroaromatic system, with two key substituents:

  • Ethyl ester at position 2: A common prodrug strategy to improve bioavailability by masking a carboxylic acid functionality.

This structure is hypothesized to have applications in medicinal chemistry, particularly in kinase inhibition or as a building block for bioactive molecules.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 1-(4-methoxybutyl)pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-3-20-15(18)13-11-12-7-6-8-16-14(12)17(13)9-4-5-10-19-2/h6-8,11H,3-5,9-10H2,1-2H3

InChI Key

ZQINEFNTXXJVMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CCCCOC)N=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Strategies

Cyclization to Form the Pyrrolo[2,3-b]pyridine Core

A practical method for constructing the pyrrolo[2,3-b]pyridine nucleus involves the cyclization of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile under acidic reflux conditions. This strategy has been demonstrated to efficiently yield substituted 1H-pyrrolo[2,3-b]pyridines in a one-pot manner, facilitating rapid access to diverse analogs (see Scheme 1 in).

The mechanism involves:

  • Formation of an imine intermediate via condensation of the amino group with the carbonyl compound.
  • Cyclization through nucleophilic attack of the cyano group.
  • Aromatization to yield the heterocyclic core.

This method provides a versatile platform for introducing various substituents on the pyrrolo[2,3-b]pyridine scaffold.

Halogenation and Suzuki-Miyaura Cross-Coupling

Halogenation at the 3-position of the pyrrolo[2,3-b]pyridine core is commonly achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane, often at low temperatures (0 °C to room temperature) for controlled reaction times (10 minutes to several hours).

The resulting 3-bromo intermediate serves as a substrate for Suzuki-Miyaura cross-coupling reactions with boronic acids or boronate esters to install aryl or heteroaryl groups at this position. The coupling is typically catalyzed by palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in the presence of a base like potassium carbonate, in mixed solvent systems (dioxane/water) at elevated temperatures (80 °C to reflux).

This strategy enables the diversification of the pyrrolo[2,3-b]pyridine core with various substituents, which can modulate biological activity.

Esterification to Form the Ethyl Ester

The carboxylic acid group at the 2-position is converted to the ethyl ester through conventional esterification methods, such as Fischer esterification with ethanol under acidic catalysis or via activation of the acid (e.g., as acid chloride or using coupling reagents) followed by reaction with ethanol.

Representative Synthetic Procedure (Based on Patent WO2006063167A1)

Step Reaction Conditions Notes
1 Bromination of 5-phenyl-7-azaindole Bromine in chloroform, 0 °C to RT, 10-60 min Yields 3-bromo-5-phenyl-7-azaindole
2 Tosylation of nitrogen p-Toluenesulfonyl chloride, aqueous NaOH, dichloromethane, 0 °C to RT, 1-12 h Protects nitrogen for selective reactions
3 Suzuki coupling 3-bromo intermediate + phenylboronic acid, Pd(dppf)Cl2 catalyst, K2CO3 base, dioxane/water, 80 °C, 1-16 h Installs aryl substituent
4 Deprotection and purification Acid/base workup, extraction with ethyl acetate, drying over Na2SO4, filtration Purification by flash chromatography or preparative HPLC

This sequence exemplifies the integration of halogenation, protection, cross-coupling, and purification steps critical for preparing functionalized pyrrolo[2,3-b]pyridines.

Analytical and Purification Techniques

  • Chromatography: Flash chromatography on silica gel and preparative HPLC using reverse-phase columns are standard for purification.
  • Spectroscopy: Mass spectrometry (electrospray ionization, atmospheric pressure chemical ionization) and NMR spectroscopy confirm structure and purity.
  • Filtration aids: Celite® is used to assist in filtration during workup.

Comprehensive Research Findings

Synthetic Yields and Purity

  • Yields for key intermediates such as brominated and tosylated azaindoles range from moderate to high (50-80%).
  • Final compounds are isolated as solids with high purity after chromatographic purification.
  • Analytical data such as LC-MS and NMR confirm the identity and integrity of the synthesized compounds.

Structural Variations and SAR Implications

  • Substitutions at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core significantly influence biological activity, as seen in SAR studies of PDE4B inhibitors.
  • The 1-(4-methoxybutyl) substituent modulates solubility and pharmacokinetic properties.
  • The ethyl ester functionality can be hydrolyzed or modified further to tune activity and bioavailability.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Key Notes
Cyclization 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + acetylacetone/ethyl cyanoacetate/malononitrile, reflux in acetic acid + catalytic HCl Formation of pyrrolo[2,3-b]pyridine core One-pot, multicomponent reaction
Bromination Br2 or NBS in CHCl3 or DCM, 0 °C to RT Introduction of bromine at 3-position Controlled to avoid overbromination
Tosylation p-Toluenesulfonyl chloride, aqueous NaOH, DCM, 0 °C to RT Protection of nitrogen Facilitates selective reactions
Suzuki Coupling 3-bromo intermediate + boronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C Installation of aryl substituent Versatile for structural diversification
Alkylation 4-methoxybutyl halide or tosylate, base N-alkylation at position 1 Enhances solubility and activity
Esterification Ethanol, acid catalyst or coupling reagents Formation of ethyl ester Standard esterification methods

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s reactivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential to modulate biological pathways, particularly those involved in cell proliferation and apoptosis.

    Medicine: It is investigated for its potential as a therapeutic agent, especially in cancer treatment, due to its ability to inhibit fibroblast growth factor receptors (FGFRs).

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell growth, differentiation, and survival. By binding to these receptors, the compound can block the signaling pathways that promote tumor growth and progression. This inhibition can lead to reduced cell proliferation, increased apoptosis, and decreased migration and invasion of cancer cells .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related pyrrolopyridine derivatives, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
Target Compound : 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester 1-(4-Methoxybutyl), 2-ethyl ester C₁₆H₂₀N₂O₃ 288.34 g/mol Enhanced lipophilicity; ester as prodrug N/A
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid ethyl ester 2-ethyl ester; fused at [2,3-c] position C₁₀H₁₀N₂O₂ 190.20 g/mol Building block for heterocyclic chemistry
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester 1-phenylsulfonyl, 2-ethyl ester C₁₆H₁₄N₂O₄S 330.36 g/mol Sulfonyl group for electrophilic reactivity
Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 1-benzyl, 5-fluoro, 2-ethyl ester C₁₇H₁₅FN₂O₂ 298.31 g/mol Fluorine for metabolic stability
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 4-boronate ester, 2-ethyl ester C₁₆H₂₁BN₂O₄ 316.16 g/mol Boron for Suzuki coupling reactions
Methyl 5-bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 5-bromo, 2-methyl, 1-phenylsulfonyl, 3-methyl ester C₁₆H₁₃BrN₂O₄S 409.25 g/mol Bromine for cross-coupling; sulfonyl directing group

Substituent-Driven Properties

  • Lipophilicity : The 4-methoxybutyl chain in the target compound increases logP compared to analogs with smaller substituents (e.g., ethyl ester alone in ).
  • Reactivity :
    • Boronate esters (e.g., ) enable Suzuki-Miyaura cross-coupling for diversification.
    • Halogens (e.g., 5-fluoro in , 5-bromo in ) allow further functionalization via nucleophilic substitution or metal-catalyzed coupling.
    • Sulfonyl groups (e.g., ) enhance electrophilicity at adjacent positions.
  • Metabolic Stability : Fluorinated analogs (e.g., ) may resist oxidative metabolism, while ester groups (common in ) are susceptible to hydrolysis.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₃N₂O₄
  • Molecular Weight : 215.23 g/mol
  • CAS Number : 136818-50-3
  • Appearance : White to off-white solid
  • Purity : Typically above 95% in research applications

Structural Representation

The structural formula can be represented as follows:

C1=CC2=C(NC(=C2)C(=O)O)N=C1\text{C}_1=CC_2=C(NC(=C_2)C(=O)O)N=C_1

Pharmacological Profile

1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their activity as phosphodiesterase (PDE) inhibitors. Specifically, they exhibit selectivity for PDE4B, which is crucial in mediating inflammatory responses.

Key Findings from Research Studies :

  • Inhibition of TNF-α Release : One of the derivatives showed significant inhibition of TNF-α release from macrophages exposed to lipopolysaccharide (LPS), indicating potential anti-inflammatory properties .
  • Selectivity : The compound demonstrated selectivity against various CNS receptors, making it a candidate for further development in treating CNS disorders .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrrolo[2,3-b]pyridine core significantly influenced the potency and selectivity of the compounds. For instance, modifications at the R group led to IC50 values ranging from 0.11 μM to 1.1 μM against PDE4B .

Table 1: Biological Activity Summary

Compound IDPDE4B IC50 (μM)% Inhibition at 10 μMSelectivity
11h0.899High
14a0.1195Moderate
14b1.120Low

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a series of pyrrolo[2,3-b]pyridine derivatives in a mouse model of inflammation. The results indicated that compounds with higher selectivity for PDE4B effectively reduced inflammation markers compared to those with broader activity profiles.

Case Study 2: CNS Activity Assessment

In another study focusing on central nervous system activity, a derivative was tested against a panel of CNS receptors. The compound exhibited weak activity against serotonin receptors but showed promising results for further optimization .

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